

# Laboratory Scale Synthesis of 1-Methoxypropane: A Technical Guide

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## Compound of Interest

Compound Name: 1-methoxypropane

Cat. No.: B14500535

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This guide provides a comprehensive overview of the laboratory-scale synthesis of **1-methoxypropane**, a valuable ether solvent and building block in organic synthesis. The primary focus of this document is the Williamson ether synthesis, a robust and well-established method for the preparation of unsymmetrical ethers. This guide will detail the experimental protocol, present relevant quantitative data, and illustrate the key chemical transformations and workflows.

## Synthesis Overview: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable route to ethers through an S<sub>N</sub>2 reaction between an alkoxide and a primary alkyl halide.<sup>[1]</sup> For the synthesis of **1-methoxypropane**, this involves the reaction of sodium propoxide with a methylating agent, typically methyl iodide.

The reaction proceeds in two main stages:

- **Deprotonation:** 1-Propanol is deprotonated by a strong base, such as sodium hydride (NaH) or sodium metal, to form the sodium propoxide nucleophile.
- **Nucleophilic Substitution:** The propoxide ion then attacks the methyl halide in an S<sub>N</sub>2 fashion, displacing the halide and forming the ether linkage.<sup>[2]</sup>

Due to the S<sub>N</sub>2 mechanism, it is crucial to use a primary alkyl halide (methyl iodide) to avoid competing elimination reactions that can occur with secondary or tertiary halides.[3]

## Experimental Protocol

This protocol details the synthesis of **1-methoxypropane** from 1-propanol and methyl iodide.

### 2.1. Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Density (g/mL)	Amount	Moles
1-Propanol	60.10	0.803	7.5 mL	0.10
Sodium Hydride (60% in mineral oil)	24.00	~1.3	4.0 g	0.10
Anhydrous Tetrahydrofuran (THF)	-	-	100 mL	-
Methyl Iodide	141.94	2.28	6.2 mL	0.10
Diethyl Ether	-	-	50 mL	-
Saturated Ammonium Chloride (aq)	-	-	50 mL	-
Brine (Saturated NaCl solution)	-	-	50 mL	-
Anhydrous Magnesium Sulfate	-	-	-	-

### 2.2. Equipment

- 250 mL three-necked round-bottom flask

- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Inert atmosphere setup (Nitrogen or Argon)
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

### 2.3. Procedure

#### Step 1: Preparation of Sodium Propoxide

- Under an inert atmosphere (nitrogen or argon), add 4.0 g of 60% sodium hydride dispersion to a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.
- Wash the sodium hydride with anhydrous pentane (3 x 15 mL) to remove the mineral oil. Carefully decant the pentane washes.
- Add 100 mL of anhydrous THF to the flask.
- Slowly add 7.5 mL of 1-propanol to the stirred suspension of sodium hydride in THF via a dropping funnel over 30 minutes. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and control the addition rate to maintain a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the sodium propoxide.

#### Step 2: Synthesis of **1-Methoxypropane**

- Cool the sodium propoxide solution to 0 °C using an ice bath.

- Slowly add 6.2 mL of methyl iodide to the stirred solution via the dropping funnel over 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

### Step 3: Work-up and Purification

- Cool the reaction mixture to room temperature.
- Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
- Separate the organic layer and wash it with 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and transfer the filtrate to a distillation apparatus.
- Distill the product, collecting the fraction boiling at 38-40 °C.<sup>[4]</sup>

### 2.4. Safety Precautions

- Sodium Hydride: is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite. Handle only under an inert atmosphere and in a dry environment.<sup>[5]</sup> Personal protective equipment (flame-retardant lab coat, gloves, safety glasses) is mandatory.<sup>[6]</sup> In case of fire, use a Class D fire extinguisher (sand or soda ash). Do not use water or carbon dioxide extinguishers.
- Methyl Iodide: is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood.<sup>[7]</sup> Avoid inhalation and skin contact.

- Ethers: Diethyl ether and **1-methoxypropane** are highly flammable. Perform the distillation in a well-ventilated area, away from ignition sources.

## Data Presentation

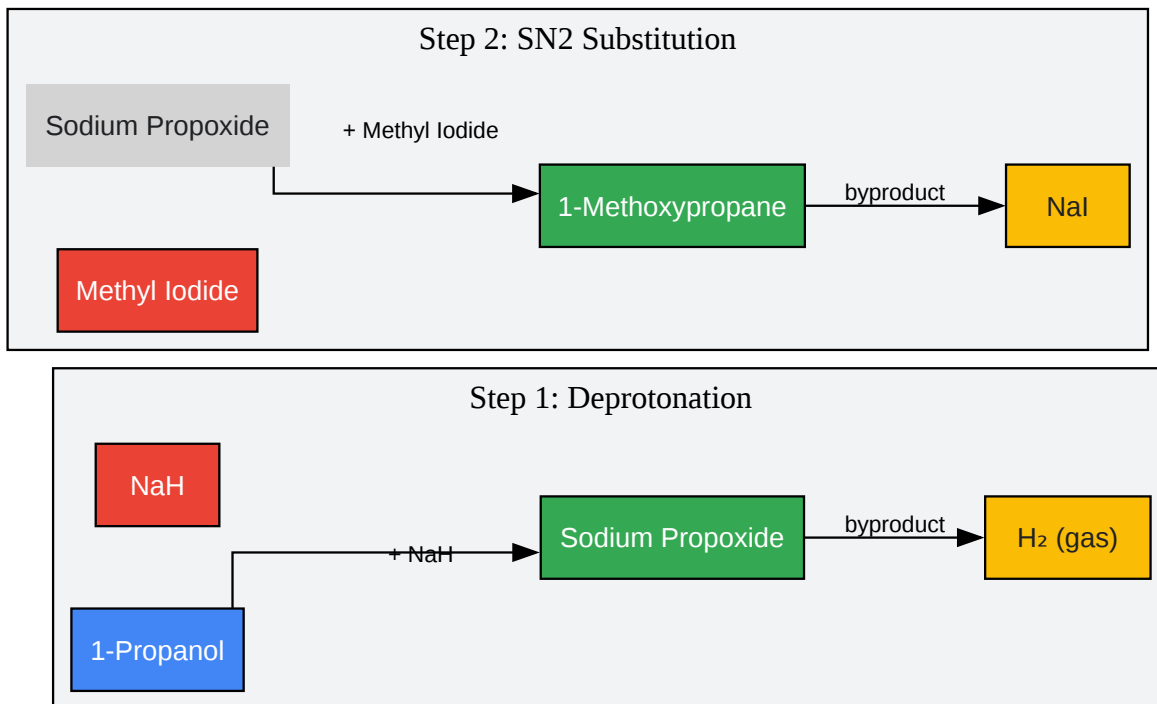
### 3.1. Physical and Spectroscopic Data of **1-Methoxypropane**

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>10</sub> O
Molar Mass	74.12 g/mol
Boiling Point	38.8 °C
Density	0.736 g/mL
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	δ 3.32 (s, 3H, -OCH <sub>3</sub> ), 3.39 (t, 2H, -OCH <sub>2</sub> -), 1.58 (sextet, 2H, -CH <sub>2</sub> -), 0.92 (t, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	δ 75.0 (-OCH <sub>2</sub> -), 58.5 (-OCH <sub>3</sub> ), 23.0 (-CH <sub>2</sub> -), 10.8 (-CH <sub>3</sub> )
IR (cm <sup>-1</sup> )	2965-2820 (C-H stretch), 1115 (C-O stretch)
Mass Spectrum (m/z)	74 (M <sup>+</sup> ), 59, 45, 31

### 3.2. Expected Yield and Purity

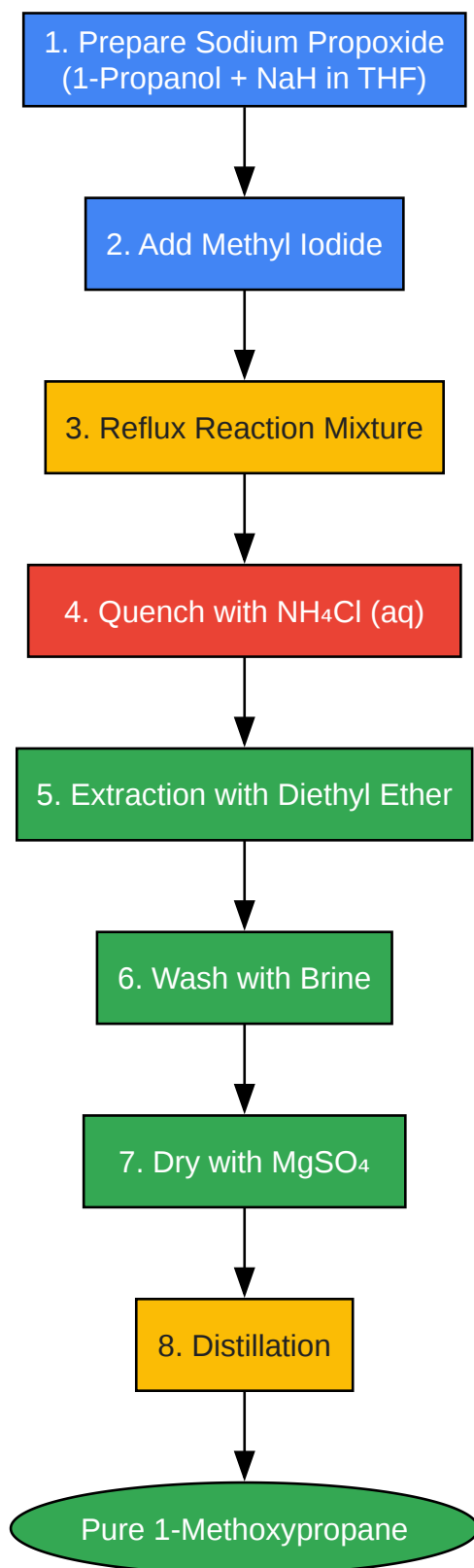
While the yield can vary depending on the specific reaction conditions and purification efficiency, a typical yield for a Williamson ether synthesis of this type is in the range of 70-90%. The purity of the distilled product is expected to be >98%, which can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[\[8\]](#)

## Mandatory Visualizations



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Caption: Williamson Ether Synthesis of **1-Methoxypropane**.



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Caption: Experimental Workflow for **1-Methoxypropane** Synthesis.

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